molecular formula C12H20N2 B1276353 N-(2-amino-2-phenylethyl)-N,N-diethylamine CAS No. 31788-87-1

N-(2-amino-2-phenylethyl)-N,N-diethylamine

Cat. No. B1276353
CAS RN: 31788-87-1
M. Wt: 192.3 g/mol
InChI Key: XEIFQVOOARCSSS-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-N,N-diethylamine is a compound that can be associated with diethylamine, a molecule that has been used as an organocatalyst in various synthetic processes. Although the specific compound N-(2-amino-2-phenylethyl)-N,N-diethylamine is not directly mentioned in the provided papers, the related research on diethylamine and its derivatives can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Diethylamine has been utilized as an efficient organocatalyst in the synthesis of various compounds. For instance, it catalyzed the solvent-free synthesis of β-phosphonomalononitriles through a three-component condensation process involving aldehyde, malononitrile, and dialkyl phosphite at ambient temperature . Additionally, diethylamine facilitated the diastereoselective synthesis of 2-amino-4H-chromenes, which are structurally related to the Bcl-2 protein antagonist HA-14-1 . These studies suggest that diethylamine or its derivatives could potentially be used in the synthesis of N-(2-amino-2-phenylethyl)-N,N-diethylamine through similar multicomponent or one-pot condensation methods.

Molecular Structure Analysis

The molecular structure of diethylamine-related compounds has been characterized using various techniques. For example, the crystal structure of a diethylamine salt was determined using X-ray single crystallography, revealing a 2:1 molar ratio of acid to amine . Another study determined the molecular structure of a cobalt(III) iodide complex with diethylenetriamine, which included an N-(2-aminoethyl) group, by X-ray diffraction . These findings provide a foundation for understanding the structural aspects of N-(2-amino-2-phenylethyl)-N,N-diethylamine, which may also be characterized using similar crystallographic methods.

Chemical Reactions Analysis

The reactivity of diethylamine in chemical reactions has been explored in the context of its role as an organocatalyst. The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine involved an addition alkylation reaction with epoxyethane . This indicates that diethylamine derivatives can participate in alkylation reactions, which could be relevant for the chemical reactions involving N-(2-amino-2-phenylethyl)-N,N-diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylamine derivatives can be inferred from studies on similar compounds. For instance, the crystal structure and Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provided insights into intermolecular interactions and bond lengths and angles within the structure . Additionally, the rotational barriers of N,N-dialkylaminobenzamides and analogously substituted compounds were investigated using dynamic NMR spectroscopy and quantum chemical calculations . These studies suggest that the physical and chemical properties of N-(2-amino-2-phenylethyl)-N,N-diethylamine could be analyzed using similar techniques to understand its stability, intermolecular interactions, and rotational dynamics.

Scientific Research Applications

  • Benzoic acid, 2-amino-, 2-phenylethyl ester

    • Scientific Field : Chemistry
    • Application Summary : This compound, also known as Phenethyl anthranilate, is a chemical structure that is available as a 2D Mol file or as a computed 3D SD file . It has a molecular weight of 241.2851 .
    • Methods of Application : The details of the experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in scientific research are not specified in the source .
  • Elagolix Sodium Salt and Its Synthetic Intermediates

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Elagolix sodium salt is the first marketed orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis and uterine fibroids .
    • Methods of Application : A detailed NMR investigation was performed, which allowed the complete assignment of the 1H, 13C, and 15N NMR signals . These data allowed, with the support of the conformational analysis, the determination of the stereochemical profile of the two atropisomers, detectable in solution .
    • Results or Outcomes : These results contribute to further understanding of the topic of atropisomerism in drug discovery and could be applied in the design of safe and stable analogs, endowed with improved target selectivity .
  • Saturated Five-Membered Thiazolidines and Their Derivatives

    • Scientific Field : Chemistry
    • Application Summary : Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
    • Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
    • Results or Outcomes : The outcomes of the use of this compound in scientific research are not specified in the source .
  • N-[(2R)-2-Amino-2-phenylethyl]aniline

    • Scientific Field : Chemistry
    • Application Summary : This compound has a molecular weight of 212.29 . It is used in the synthesis of other compounds .
    • Methods of Application : The details of the experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in scientific research are not specified in the source .
  • Organoboron Compounds

    • Scientific Field : Organic Synthesis
    • Application Summary : Organoboron compounds are highly valuable building blocks in organic synthesis. The most important application to be named is the Suzuki–Miyaura-coupling .
    • Methods of Application : The details of the experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in scientific research are not specified in the source .

Safety And Hazards

The safety and hazards of amines depend on their specific structure and properties. Some amines can be harmful if inhaled, ingested, or come into contact with the skin. They can also be damaging to the eyes .

Future Directions

Research into amines and related compounds is ongoing, with potential applications in medicine, agriculture, and industry . The development of new synthetic methods and the study of their biological activity are areas of active research .

properties

IUPAC Name

N',N'-diethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIFQVOOARCSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406982
Record name N-(2-amino-2-phenylethyl)-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-phenylethyl)-N,N-diethylamine

CAS RN

31788-87-1
Record name N-(2-amino-2-phenylethyl)-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2-phenylethyl)diethylamine
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